

Spectroscopic Characterization of 5-Feruloylquinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Feruloylquinic acid

Cat. No.: B3025668

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **5-Feruloylquinic acid** (5-FQA), a significant phenolic compound with noted biological activities. This document outlines key quantitative spectroscopic data, detailed experimental protocols for its analysis, and visual representations of its chemical structure and analytical workflow.

Core Spectroscopic Data

The unequivocal identification of **5-Feruloylquinic acid** relies on a combination of spectroscopic techniques, each providing unique structural insights. The data presented below has been compiled from various analytical studies.

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₇ H ₂₀ O ₉
Molecular Weight	368.34 g/mol
CAS Number	40242-06-6

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Feruloylquinic acid**.

Table 1: UV-Vis Spectroscopic Data

λ_{max} (nm)	Solvent
219, 236, 326	Methanol

Table 2: ^1H NMR Spectroscopic Data (500 MHz, Methanol- d_4)

Atom No.	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Quinic Acid Moiety			
H-2ax	2.21	dd	13.5, 8.5
H-2eq	2.09	m	
H-3	3.86	dd	8.5, 3.0
H-4	4.17	dd	7.0, 3.0
H-5	5.34	m	
H-6ax	2.15	m	
H-6eq	2.30	dd	14.0, 4.0
Feruloyl Moiety			
H-2'	7.18	d	2.0
H-5'	6.81	d	8.0
H-6'	7.07	dd	8.0, 2.0
H-7' (α)	6.38	d	16.0
H-8' (β)	7.61	d	16.0
OCH ₃	3.88	s	

Table 3: ^{13}C NMR Spectroscopic Data (125 MHz, Methanol- d_4)

Atom No.	Chemical Shift (δ , ppm)
Quinic Acid Moiety	
1 (C=O)	178.1
2	38.4
3	73.1
4	71.9
5	72.8
6	36.9
Feruloyl Moiety	
1'	127.8
2'	111.5
3'	149.2
4'	150.7
5'	116.4
6'	124.2
7' (α)	115.3
8' (β)	147.2
9' (C=O)	168.6
OCH_3	56.4

Table 4: Mass Spectrometry Data (Negative Ion Mode)

Ion	m/z	Description
[M-H] ⁻	367	Precursor Ion
[M-H-162] ⁻	205	Loss of Feruloyl Moiety
[Quinic acid-H] ⁻	191	Deprotonated Quinic Acid
[Ferulic acid-H] ⁻	193	Deprotonated Ferulic Acid
[Quinic acid-H-H ₂ O] ⁻	173	Dehydrated Deprotonated Quinic Acid
[Ferulic acid-H-CH ₃] ⁻	178	Loss of methyl group from ferulic acid fragment
[Ferulic acid-H-CO ₂] ⁻	149	Decarboxylation of ferulic acid fragment
[C ₆ H ₅ O ₂] ⁻	109	Fragment from Feruloyl Moiety

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of **5-Feruloylquinic acid**.

Sample Preparation

For optimal results, **5-Feruloylquinic acid** should be of high purity. If isolated from a natural source, purification by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) is recommended. The purified compound should be dried under vacuum to remove residual solvents.

UV-Vis Spectroscopy

- Instrumentation: A double-beam UV-Vis spectrophotometer.
- Solvent: Spectroscopic grade methanol.
- Procedure:

- Prepare a stock solution of **5-Feruloylquinic acid** in methanol of a known concentration (e.g., 1 mg/mL).
- Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
- Use methanol as the blank reference.
- Scan the sample from 200 to 400 nm.
- Record the wavelengths of maximum absorbance (λ_{max}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

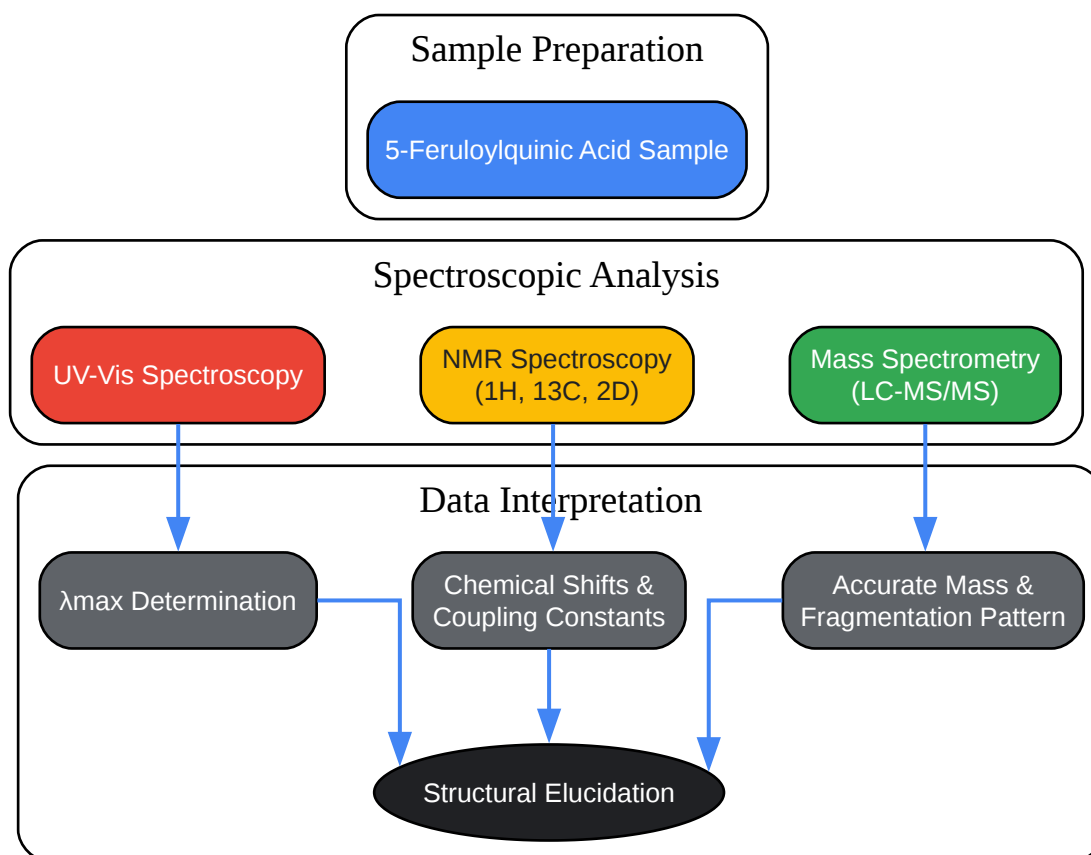
- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.
- Solvent: Methanol-d₄ (CD₃OD).
- Procedure:
 - Dissolve approximately 5-10 mg of purified **5-Feruloylquinic acid** in ~0.6 mL of methanol-d₄ in an NMR tube.
 - Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is standard. A larger number of scans will be required compared to the ¹H spectrum.
 - Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete and unambiguous assignment of all proton and carbon signals.
 - Process the data using appropriate NMR software. Chemical shifts should be referenced to the residual solvent peak of methanol-d₄ (¹H: 3.31 ppm; ¹³C: 49.0 ppm).

Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).
- Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds like 5-FQA.
- Procedure:
 - Prepare a dilute solution of **5-Feruloylquinic acid** in a suitable solvent compatible with the LC mobile phase (e.g., methanol/water mixture).
 - Introduce the sample into the mass spectrometer via direct infusion or through an LC column for separation from any potential impurities.
 - Acquire a full scan mass spectrum to determine the accurate mass of the deprotonated molecule $[M-H]^-$.
 - Perform tandem MS (MS/MS) experiments by selecting the precursor ion (m/z 367) and fragmenting it to obtain a characteristic fragmentation pattern. Varying the collision energy can provide more detailed fragmentation information.
 - Analyze the resulting mass spectra to identify the characteristic fragment ions.

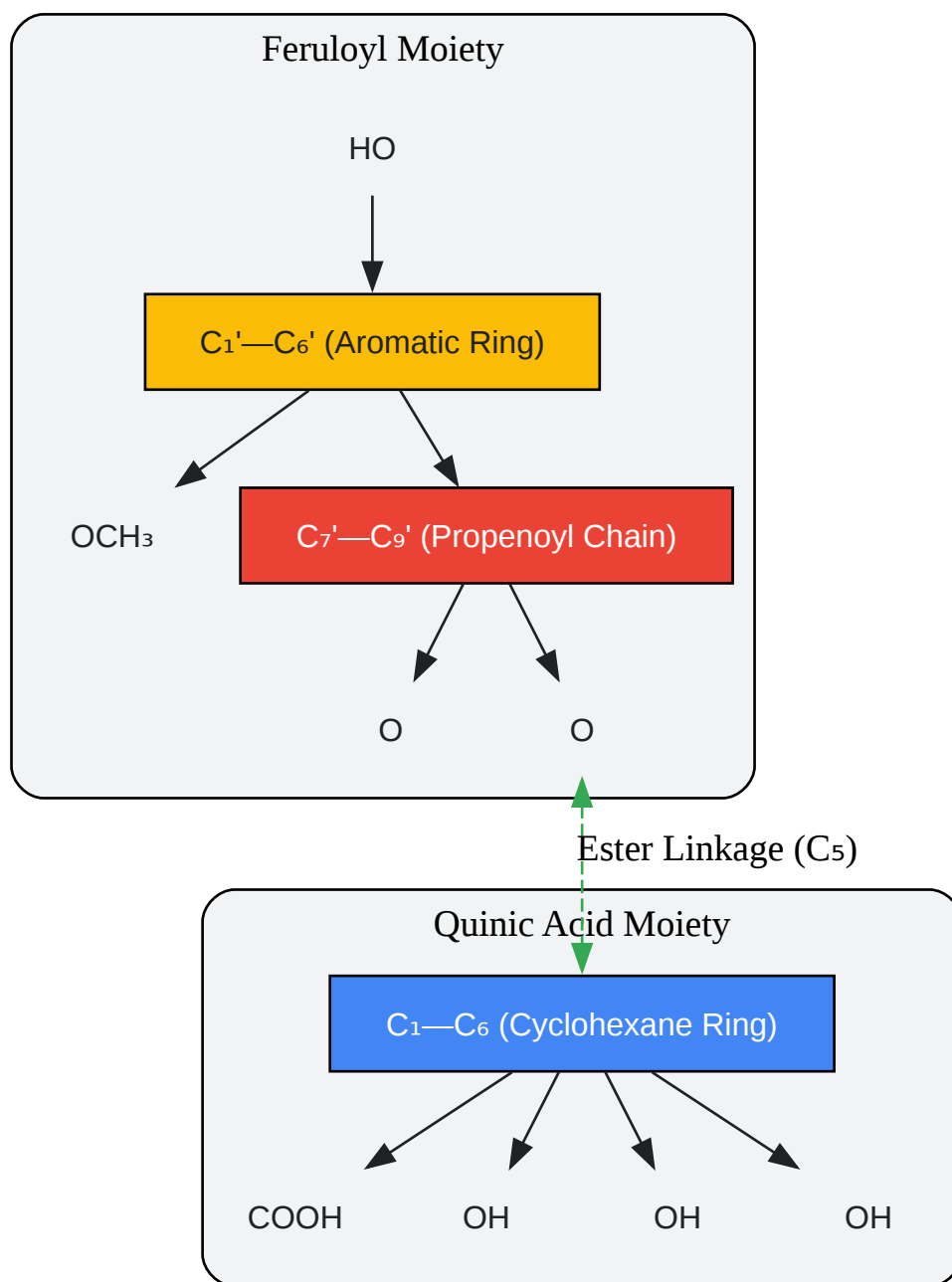
Visualizations

The following diagrams illustrate the general workflow for spectroscopic characterization and the chemical structure of **5-Feruloylquinic acid**.



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Fig. 1: General workflow for the spectroscopic characterization of **5-Feruloylquinic acid**.



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Fig. 2: Key functional groups of **5-Feruloylquinic acid**.

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